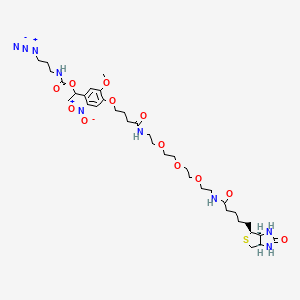

PC Biotin-PEG3-Azide

Description

Propriétés

IUPAC Name |

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZFIYMARMNDM-MJUSKHNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H55N9O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Design Principles of Pc Biotin-peg3-azide

The efficacy of PC Biotin-PEG3-Azide stems from its three core components, each serving a distinct yet synergistic purpose.

Functional Advantages and Applications

The unique combination of these three components gives PC Biotin-PEG3-Azide a set of highly desirable properties for modern biochemical research.

Mechanistic Foundations of Reactivity

Azide-Alkyne Click Chemistry Principles

Click chemistry refers to reactions that are high-yielding, wide in scope, and form no byproducts. wikipedia.org The azide-alkyne cycloaddition is a prime example of a click reaction, forming a stable triazole linkage. wikipedia.orgwikipedia.org PC Biotin-PEG3-Azide is engineered to participate in two main types of this reaction. bioscience.co.ukselleckchem.commedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.govnih.gov This reaction exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸ times faster than the uncatalyzed version. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide. wikipedia.orgnih.govnih.govrsc.org The copper catalyst not only accelerates the reaction but also ensures the specific formation of the 1,4-regioisomer. wikipedia.orgnih.gov The reaction is robust, proceeding over a broad temperature range and a pH range of 4 to 12, and is insensitive to aqueous conditions. organic-chemistry.org The azide group in this compound readily participates in CuAAC, allowing for its covalent attachment to biomolecules that have been modified to contain a terminal alkyne. bioscience.co.ukmedchemexpress.eurndsystems.com

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper catalysts in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govacs.org This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. bioscience.co.ukmedchemexpress.comresearchgate.net The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction, eliminating the need for a metal catalyst. acs.orgmagtech.com.cnbocsci.com The reaction proceeds as a concerted [3+2] cycloaddition. wikipedia.org While generally slower than CuAAC, SPAAC is highly bioorthogonal, meaning it does not interfere with native biological processes, making it suitable for labeling molecules in living cells. wikipedia.orgacs.orgbocsci.com this compound can react with molecules containing strained alkyne groups like DBCO or BCN via SPAAC. bioscience.co.ukselleckchem.commedchemexpress.com

Bioorthogonal Reaction Kinetics and Catalytic Considerations

The kinetics of bioorthogonal reactions are a critical factor in their application. CuAAC is known for its fast reaction rates, which can be further enhanced by the use of copper-chelating ligands. rsc.orgmdpi.com However, the use of copper in cellular environments is a concern due to its toxicity. nih.govmdpi.com This has led to the development of various strategies to minimize copper-induced toxicity, including the use of specific ligands that stabilize the Cu(I) oxidation state and reduce cellular damage. mdpi.com

SPAAC offers a copper-free alternative, but its kinetics are generally slower than CuAAC. wikipedia.orgacs.org The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne used. magtech.com.cn Research continues to focus on developing new cyclooctynes with improved reaction kinetics and stability for in vivo applications. magtech.com.cn The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the potential for catalyst-induced toxicity.

Biotin-Streptavidin/Avidin Binding Dynamics

The interaction between biotin and the proteins streptavidin or avidin is another cornerstone of the functionality of this compound.

High-Affinity Non-Covalent Interactions

The binding of biotin to streptavidin or avidin is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. aatbio.comwikipedia.orgthermofisher.com This extraordinarily high affinity results in a very stable complex that can withstand harsh conditions such as extreme pH, temperature, and denaturing agents. aatbio.comnih.gov Streptavidin is a tetrameric protein, meaning it can bind up to four biotin molecules, which can be exploited to amplify signals in detection assays. aatbio.comthermofisher.com This robust and specific interaction is widely used for the detection, purification, and immobilization of biotinylated molecules. thermofisher.comnih.gov

Steric Hindrance Mitigation by PEG Spacer

When biotin is attached to a larger molecule, steric hindrance can sometimes impede its ability to bind to the deep biotin-binding pocket of streptavidin or avidin. thermofisher.comacs.org The polyethylene glycol (PEG) spacer arm in this compound is included to mitigate this issue. thermofisher.comsigmaaldrich.compolysciences.com The flexible and hydrophilic nature of the PEG linker physically separates the biotin moiety from the conjugated biomolecule. precisepeg.comsigmaaldrich.combroadpharm.com This separation reduces steric clashes and allows the biotin to more freely access the binding site of streptavidin or avidin, ensuring efficient capture. sigmaaldrich.comantibodies.com Furthermore, the PEG spacer enhances the water solubility of the reagent and the resulting biotinylated conjugate, which can help prevent aggregation. biochempeg.comthermofisher.comprecisepeg.comthermofisher.com The length of the PEG spacer can be adjusted to optimize the performance in specific assays. thermofisher.cominterchim.fr

Photolysis Mechanism of the Photocleavable Linker

The photocleavable component of this compound is typically based on an ortho-nitrobenzyl (ONB) group. acs.orgmdpi.comnih.gov This chemical moiety is renowned for its ability to undergo a clean and efficient cleavage reaction when irradiated with near-ultraviolet (UV) light. acs.orgmdpi.comnih.gov The general mechanism proceeds through a series of intramolecular rearrangements initiated by photoexcitation.

Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state. acs.org This energetic state facilitates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. mdpi.com This step results in the formation of a transient aci-nitro intermediate. acs.orgresearchgate.net This intermediate is unstable and undergoes further rearrangement, leading to the cleavage of the covalent bond that links the biotin-PEG portion of the molecule to the chromophore. acs.orgresearchgate.net The final products of this reaction are the released biotin-PEG3-azide molecule and an o-nitrosobenzaldehyde or a related ketone derivative. mdpi.comresearchgate.net This light-induced release mechanism is advantageous because it does not require the addition of any chemical reagents, offering a high degree of spatial and temporal control over the release of the biotinylated species. acs.orgnih.gov

The cleavage of the o-nitrobenzyl linker is highly dependent on the wavelength of the incident light. The process is most efficiently initiated by near-UV light, with wavelengths typically in the range of 300-365 nm. mdpi.comnih.gov A wavelength of 365 nm is commonly employed for this purpose. broadpharm.com This specificity is due to the absorption spectrum of the o-nitrobenzyl chromophore, which shows strong absorbance in this region of the electromagnetic spectrum. mdpi.com

The use of near-UV light is particularly advantageous for biological applications as it minimizes potential damage to sensitive biological molecules like DNA and proteins, which can occur at shorter, more energetic UV wavelengths (below 300 nm). acs.org The ability to trigger cleavage with a specific wavelength allows for precise experimental control, ensuring that the release of the biotinylated molecule only occurs when the sample is intentionally irradiated with the appropriate light source. nih.gov

Table 1: Wavelength Specificity of Photocleavage

| Feature | Description | Reference(s) |

|---|---|---|

| Optimal Wavelength Range | 300-365 nm | mdpi.comnih.gov |

| Commonly Used Wavelength | 365 nm | broadpharm.com |

| Rationale | Corresponds to the absorption maximum of the o-nitrobenzyl chromophore. | mdpi.com |

| Advantage in Biological Systems | Minimizes photodamage to sensitive biomolecules. | acs.org |

The release of the biotinylated molecule from the photocleavable linker can be controlled by modulating the intensity and duration of the light exposure. Research on related o-nitrobenzyl-based photocleavable linkers has provided insights into the kinetics and efficiency of this process.

The photocleavage reaction is generally rapid and efficient. nih.gov Studies on similar photocleavable biotin systems have demonstrated that complete cleavage can often be achieved within minutes of UV irradiation. nih.gov For instance, one study on a light-responsive hydrogel incorporating a photocleavable linker showed that 50% of an entrapped protein was released in approximately 100 seconds of UV exposure. bham.ac.ukrsc.org Another investigation on the photolysis of an o-nitrobenzyl linker indicated that about 50% of the linker was cleaved within a 10-minute irradiation period. nih.gov

The kinetics of the release can be influenced by several factors, including the specific chemical structure of the linker, the nature of the molecule being released, and the experimental conditions such as pH and the presence of other molecules in the solution. researchgate.netiucr.org The rate-limiting step in the release of some molecules from o-nitrobenzyl ethers has been identified as the breakdown of a hemiacetal intermediate, which can be influenced by the pH of the surrounding medium. researchgate.net

Table 2: Research Findings on Controlled Release Kinetics and Efficiency

| Parameter | Observation | Compound/System Studied | Reference(s) |

|---|---|---|---|

| Cleavage Time | 50% release in ~100 seconds | Streptavidin from a light-responsive hydrogel | bham.ac.ukrsc.org |

| Cleavage Time | ~50% cleavage in 10 minutes | o-nitrobenzyl linker | nih.gov |

| Release Efficiency | >90% photorelease | Captured biomolecules from a photocleavable biotin probe | broadpharm.com |

| Influencing Factors | pH, linker structure, released molecule | o-nitrobenzyl derivatives | researchgate.netresearchgate.netiucr.org |

Applications in Advanced Chemical Biology and Proteomics Research

Spatiotemporal Control of Biomolecular Interactions

Spatiotemporal control—the ability to direct biological events in a specific location and at a precise time—is crucial for understanding dynamic cellular functions. PC Biotin-PEG3-Azide's light-sensitive nature is central to achieving this level of regulation.

The primary application for spatiotemporal control involves the light-mediated release of biomolecules. The process begins by using the azide group to "click" the PC-Biotin-PEG3-Azide molecule onto a biomolecule of interest that has been metabolically or synthetically functionalized with an alkyne group. tocris.com This creates a stable, biotinylated conjugate. This conjugate can then be immobilized on a streptavidin-coated surface or introduced into a biological system.

The key step is the decoupling, or photorelease. Exposure to near-UV light (typically around 365 nm) at low intensity cleaves the photocleavable linker, releasing the biomolecule from the biotin-streptavidin anchor. broadpharm.comaxispharm.com This process is highly specific; only the irradiated area is affected, allowing for precise spatial control. The timing of the light exposure dictates the temporal control. This light-activated decoupling enables researchers to study dynamic protein interactions and control the release of molecules in specific cellular compartments or on patterned surfaces. axispharm.combocsci.com For instance, a bioactive peptide could be released at a specific time point to observe its immediate effect on cell signaling pathways.

By controlling the interaction and release of biomolecules, this compound can be used to dynamically regulate cellular processes. nih.gov For example, researchers can tether a signaling protein or enzyme in an inactive state via the biotin-streptavidin interaction and then release it with a pulse of light to activate a specific cellular pathway. axispharm.com This approach has been conceptualized for regulating processes like cell migration, differentiation, and apoptosis by controlling the availability of key effector molecules. biorxiv.org

Recent developments have seen the emergence of phosphorylation-inducing chimeric small molecules (PHICS) that can regulate dynamic cellular processes like oncogenic signaling and phase separation with temporal control. nih.gov While not a direct application of this compound, the principles of temporal control are shared. Similarly, developmental signals have been shown to control chromosome segregation fidelity, a dynamic process that could potentially be studied using light-controlled release of signaling molecules. nih.gov The ability to initiate a biological process on-demand with light is a powerful method for dissecting complex, time-sensitive cellular events. nih.gov

Light-Activated Bioconjugation and Decoupling

Quantitative Proteomics and Interactomics

This compound is a powerful reagent for identifying and quantifying proteins and their interaction networks. Its utility spans target identification, proximity labeling, and the purification of large biomolecular complexes.

A major challenge in drug discovery is identifying the cellular targets of a therapeutic compound. pnas.org this compound is instrumental in photoaffinity labeling and other chemoproteomic strategies designed for this purpose. semanticscholar.org

In a typical workflow, a small molecule drug or probe is synthesized with an alkyne handle. This probe is introduced to cells or cell lysates, where it binds to its protein target(s). acs.org After binding, this compound is added along with the necessary catalysts for the click reaction, covalently attaching the biotin tag to the probe-target complex. semanticscholar.orgacs.org The biotinylated complexes are then captured on streptavidin beads, and after washing away non-specific binders, the target protein is released by photocleavage. This mild elution is critical for preserving the protein for subsequent identification by mass spectrometry. broadpharm.comaxispharm.com This strategy has been successfully used to identify the targets of pyrazolone-based protein aggregation inhibitors for Amyotrophic Lateral Sclerosis (ALS). semanticscholar.orgacs.org

Proximity labeling techniques are used to map the interaction networks (interactomes) of a protein of interest within its native cellular environment. tcichemicals.com These methods, such as BioID and APEX2, typically involve fusing an enzyme to a protein of interest. researchgate.net This enzyme then generates short-lived, reactive species that covalently tag nearby proteins, which are often labeled with biotin.

While this compound is not the primary labeling agent in these classic methods, it is integral to newer, related techniques like photocatalytic target identification and genetically encoded click reactions (GEN-Click). pnas.orgacs.org In some advanced methods, a photocatalyst is localized to a protein of interest and, upon light activation, catalyzes the modification of nearby proteins with a probe containing an alkyne group. pnas.org this compound can then be used to click onto these alkyne-tagged proteins, enabling their subsequent purification and identification. acs.org This approach expands the scope of proximity labeling to include other biomolecules like lipids and glycans that have been metabolically labeled with azides. acs.org

Table 2: Research Findings and Applications of this compound and Related Reagents

| Technique | Research Goal | Role of this compound or Related Reagent | Key Finding |

|---|---|---|---|

| Photoaffinity Labeling | Identify the protein target of a pyrazolone compound for ALS. semanticscholar.orgacs.org | Used as the biotin-azide reagent to click onto an alkyne-modified photo-probe after it crosslinked to its target. semanticscholar.orgacs.org | The compound was found to directly interact with 14-3-3 protein isoforms. semanticscholar.org |

| Affinity Purification | Isolate alkyne-containing biomolecules from complex mixtures. broadpharm.comchemimpex.com | Provides a photocleavable biotin tag for capture on streptavidin and subsequent mild, light-induced elution. broadpharm.com | Enables efficient purification while preserving the integrity of captured molecules. chemimpex.com |

| Spatiotemporal Control | Regulate biomolecular interactions with light. axispharm.combiorxiv.org | The photocleavable linker allows for the light-triggered release of biomolecules from a streptavidin anchor. axispharm.com | Provides a method to study dynamic cellular processes by controlling molecule availability in time and space. axispharm.combiorxiv.org |

| Proximity Labeling (GEN-Click) | Spatially restricted labeling of azido-bearing biomolecules in live cells. acs.org | Serves as the azide-biotin component that can be "clicked" onto alkyne-tagged molecules in a spatially-defined manner. | Expands proximity labeling to metabolites like glycans and lipids, enabling the study of metabolite transfer between cells. acs.org |

The extremely strong and specific interaction between biotin and avidin/streptavidin is a cornerstone of affinity purification. bocsci.com this compound enhances this technique significantly. After clicking the reagent onto an alkyne-modified protein or complex, the entire assembly can be efficiently captured from a complex biological sample using streptavidin-coated beads. lumiprobe.comchemimpex.com

The most significant advantage of using this compound is in the elution step. broadpharm.com Traditional methods to break the biotin-streptavidin bond require harsh, denaturing conditions (e.g., boiling in SDS, extreme pH) that destroy the structure and function of the purified proteins and disrupt non-covalent interactions within macromolecular complexes. In contrast, the photocleavable linker allows the purified complex to be released from the beads under mild, non-denaturing conditions using only near-UV light. broadpharm.comaxispharm.com This preserves the native conformation of the proteins and, crucially, keeps large, multi-protein complexes intact, making it an ideal method for studying protein-protein interactions and the composition of cellular machinery. bocsci.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Biotin-PEG3-Azide |

| Streptavidin |

| Avidin |

| Pyrazolone |

| 14-3-3 proteins |

| Alkyne |

| Biotin-PEG3-PhN3 |

| Desthiobiotin-alkyne |

| Azidocoumarin |

| Alkyne-choline |

| TAMRA-Dde-biotin azide |

| Biotin-DADPS-azide |

| Rhodamine-PEG3-azide |

| Dasatinib |

| MK-8666 |

| Diazirine-PEG3-biotin |

| (+)-JQ1-Dz-alkyne |

| Dibenzocyclooctyne-amine (DBCO-amine) |

| O-(2-Azidoethyl)-O'-methyl-triethylene glycol (PEG-azide) |

| 1-fluoro-2-nitro-4-azidobenzene (FNAB) |

Enrichment Strategies for Low-Abundance Proteins

The detection and analysis of low-abundance proteins are critical for biomarker discovery and understanding cellular processes, yet they present a significant challenge in proteomics. This compound provides a powerful tool to address this challenge through targeted enrichment strategies. The core of this approach lies in the combination of bioorthogonal chemistry and affinity purification.

Proteins of interest can be metabolically, enzymatically, or chemically labeled with a molecule containing an alkyne group. clickchemistrytools.com.cn Subsequently, the azide group on this compound can be covalently attached to these alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govchempep.com This reaction is highly specific and efficient, ensuring that only the targeted proteins are tagged with the biotin moiety. nih.gov

Once biotinylated, the tagged proteins can be selectively captured from complex cellular lysates using streptavidin-coated affinity media, such as agarose or magnetic beads. clickchemistrytools.com.cnthermofisher.comcd-bioparticles.com The high affinity of the biotin-streptavidin interaction allows for stringent washing conditions, which effectively remove non-specifically bound proteins. clickchemistrytools.com.cnfishersci.fi This results in a highly enriched sample of the target proteins, significantly improving the signal-to-noise ratio for subsequent analysis by mass spectrometry. clickchemistrytools.com.cncd-bioparticles.comfishersci.fi

A key advantage of using a photocleavable biotin linker is the ability to release the captured proteins under mild conditions. lifetein.compnas.org Irradiation with UV light (e.g., at 365 nm) cleaves the linker, releasing the proteins from the streptavidin support without the need for harsh denaturing agents that could interfere with downstream analysis. lifetein.combroadpharm.com This "catch and release" strategy is superior to traditional biotin-based enrichment methods, which often require conditions that can lead to the co-elution of streptavidin fragments or incomplete recovery of the target proteins. fishersci.filifetein.com

| Feature | Benefit in Protein Enrichment |

| Azide Group | Enables specific covalent labeling of alkyne-modified proteins via click chemistry. nih.govchempep.com |

| Biotin Moiety | Allows for highly selective capture and purification using streptavidin affinity matrices. thermofisher.comthermofisher.com |

| PEG Spacer | Increases solubility of the reagent and the labeled protein, and reduces steric hindrance. cd-bioparticles.net |

| Photocleavable Linker | Permits the gentle release of captured proteins, preserving their integrity for analysis. lifetein.compnas.orgbroadpharm.com |

Development of Advanced Probes and Imaging Agents

The modular nature of this compound makes it an excellent scaffold for the construction of sophisticated probes for molecular imaging and diagnostics.

Labeling for Fluorescence and Raman Imaging

This compound can be used to attach fluorescent dyes or other spectroscopic reporters to biomolecules for imaging applications. For instance, a biomolecule of interest can first be labeled with an alkyne-modified fluorophore. The azide group of this compound can then be "clicked" onto this complex. The resulting probe contains both a fluorescent reporter for imaging and a biotin tag for affinity-based applications like pull-down assays or secondary detection with fluorescently labeled streptavidin. acs.orgbiochempeg.com This dual functionality allows for both visualization and biochemical analysis of the target molecule.

Multimodal Labeling Strategies

The versatility of the azide group allows for its use in creating multimodal probes that can be detected by different imaging techniques. For example, a probe could be constructed to incorporate both a fluorescent dye and a tag suitable for another imaging modality, such as a metal chelate for magnetic resonance imaging (MRI) or a gold nanoparticle for electron microscopy. The this compound can serve as a central linker, connecting these different components to a targeting moiety. This enables researchers to correlate data from multiple imaging platforms, providing a more comprehensive understanding of biological processes.

Functionalization of Research Materials

The ability to modify surfaces and nanoparticles with biological molecules is crucial for the development of advanced research tools. This compound is well-suited for these applications.

Surface Modification of Biosensors (e.g., Electrochemical Immunosensors)

In the field of biosensors, this compound can be used to immobilize capture agents, such as antibodies or proteins, onto sensor surfaces. For example, a gold electrode surface can be modified with a self-assembled monolayer containing terminal alkyne groups. mdpi.comresearchgate.net this compound can then be attached to this surface via a click reaction. mdpi.comresearchgate.net The biotin group is then available to bind streptavidin, which can in turn be conjugated to a specific antibody. This creates a highly specific and stable immunosensor for detecting a target analyte. mdpi.combroadpharm.com A study by Martinez et al. (2024) demonstrated the use of Biotin-PEG3-Azide for modifying thermoplastic electrode surfaces for label-free electrochemical immunosensors. broadpharm.com

Nanoparticle Functionalization for Research Platforms

Nanoparticles are increasingly used as platforms for drug delivery, imaging, and diagnostics. nih.gov this compound can be used to functionalize the surface of nanoparticles, imparting them with specific properties. chempep.comnanopartz.com For instance, nanoparticles can be coated with alkyne groups and then reacted with this compound. The resulting biotinylated nanoparticles can then be used for targeted delivery to cells expressing a streptavidin-fusion receptor or for assembly into larger structures through biotin-streptavidin cross-linking. chempep.com The PEG spacer helps to improve the solubility and stability of the nanoparticles in biological fluids, while the photocleavable linker allows for the release of the nanoparticles or their cargo upon light stimulation. cd-bioparticles.netnih.gov

Linker Applications in Targeted Degradation Research

The strategic use of chemical linkers is fundamental to the design of sophisticated tools for targeted protein degradation. These linkers are not merely spacers but are integral components that dictate the efficacy, selectivity, and control of the degradation process. The compound this compound, with its distinct functional moieties, serves as an exemplary reagent in this field, particularly in the synthesis of advanced chemical probes for studying and inducing controlled protein degradation.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cell. frontiersin.org They function by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. frontiersin.orgmedchemexpress.commdpi.com This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein targets catalytically. mdpi.com A PROTAC molecule is composed of three key parts: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. nih.gov

The linker's composition and length are critical, as they influence the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination. nih.govmdpi.com While simple alkyl or PEG chains are common, advanced strategies involve the incorporation of cleavable elements to exert precise control over PROTAC activity. nih.gov

This compound represents a class of reagents used to construct such advanced, controllable PROTACs. The key is the photocleavable (PC) group. By incorporating a photolabile moiety into the linker, researchers can create "caged" or "opto-PROTACs" that remain inactive until exposed to a specific wavelength of light. nih.govrsc.org This light-induced activation offers spatiotemporal control over protein degradation, allowing researchers to dictate exactly when and where the degradation process is initiated. nih.govmdpi.comrsc.org

The synthesis of these light-activated PROTACs involves using linkers with photocleavable groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which can be attached to an essential binding motif of the PROTAC. nih.govrsc.org Irradiation with UV light cleaves the protective group, releasing the active PROTAC and initiating protein degradation. nih.gov The azide group on a molecule like this compound facilitates its conjugation to a POI-binding ligand or an E3-ligase ligand containing an alkyne group via click chemistry, a highly efficient and bio-orthogonal reaction. medchemexpress.comselleckchem.com This modular approach allows for the systematic synthesis of PROTAC libraries to screen for optimal degradation activity. nih.gov

The engineered multifunctionality of this compound makes it a powerful tool for applications requiring controlled capture and release of biomolecules, a process central to studying protein degradation and interaction networks. nih.govnih.gov The compound integrates three essential components: a biotin handle for affinity purification, an azide group for bio-orthogonal conjugation, and a photocleavable (PC) linker for controlled release. cd-bioparticles.netbroadpharm.com

In chemical proteomics, this reagent can be used to identify proteins that have been modified by specific probes or to isolate protein-protein interaction complexes. For instance, a small molecule probe containing an alkyne group can be introduced into a biological system. Proteins that interact with or are modified by this probe become tagged with an alkyne. After cell lysis, this compound is added, and its azide group covalently attaches to the alkyne-tagged proteins via a click chemistry reaction. cd-bioparticles.netlumiprobe.com

The biotin moiety then allows for the highly specific and strong affinity capture of these tagged proteins using streptavidin-coated beads. nih.gov This step effectively isolates the proteins of interest from the complex cellular lysate. Critically, unlike standard biotin reagents that require harsh denaturing conditions to break the biotin-streptavidin interaction, the photocleavable linker in this compound allows for the gentle release of the captured proteins. nih.govnih.gov Exposure to near-UV light (e.g., 365 nm) cleaves the linker, releasing the protein or protein complex from the streptavidin beads under mild conditions that are less likely to disrupt protein integrity or non-covalent interactions. nih.govbroadpharm.com

This "catch and photorelease" strategy is invaluable for the downstream analysis of transient interactions or post-translationally modified proteins involved in degradation pathways. nih.gov By controlling the release, researchers can obtain cleaner samples for analysis by mass spectrometry, leading to higher confidence in protein identification and the mapping of modification sites. sci-hub.se This controlled release is a form of controlled degradation of the experimental setup, ensuring that only specifically captured molecules are analyzed.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1937270-46-6 | cd-bioparticles.netbroadpharm.com |

| Molecular Formula | C35H55N9O12S | cd-bioparticles.net |

| Molecular Weight | 825.93 g/mol | cd-bioparticles.net |

| Purity | 99.25% | cd-bioparticles.net |

| Cleavage Condition | Near-UV light (e.g., 365 nm) | broadpharm.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Role/Type |

|---|---|

| This compound | Photocleavable, biotinylated azide linker |

| Biotin-PEG3-Azide | PEG-based PROTAC linker |

| 4,5-dimethoxy-2-nitrobenzyl (DMNB) | Photocleavable caging group |

| Pomalidomide | E3 ligase (Cereblon) ligand |

| JQ1 | BRD4 (BET protein) ligand |

| dBET1 | PROTAC targeting BET proteins |

Methodological Considerations and Experimental Design

Optimization of Click Chemistry Reaction Conditions

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, requires precise optimization to ensure high efficiency and yield when conjugating PC Biotin-PEG3-Azide to alkyne-containing molecules. cd-bioparticles.netmdpi.com

Catalyst Selection and Concentration (for CuAAC)

The success of the CuAAC reaction is critically dependent on the presence of copper in its +1 oxidation state (Cu(I)). jenabioscience.com Typically, Cu(I) is generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate. mdpi.comjenabioscience.com

Ligands for Cu(I) Stabilization: To prevent the disproportionation of Cu(I) to Cu(0) and Cu(II) in aqueous solutions and to enhance catalytic activity, stabilizing ligands are essential. glenresearch.comacs.org Commonly used water-soluble ligands include Tris((1-hydroxy-propyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA) and Tris(3-hydroxypropyltriazolylmethyl)amine. jenabioscience.com Other ligands like 2,2′-Bipyridine and 1,10-phenanthroline derivatives have also been shown to be effective. mdpi.com The choice of ligand can significantly impact reaction rates, with some studies showing that certain pyridinyl-triazole based ligands can be superior to others. mdpi.comresearchgate.net

Optimizing Catalyst Concentration: The concentration of the copper catalyst is a critical parameter. While standard protocols often suggest Cu(II) concentrations in the range of 100 µM to 1 mM, research has shown that catalytic activity can be achieved at much lower concentrations, even in the low µM range, which is particularly important for minimizing potential toxicity in biological systems. oup.commdpi.com For instance, one study demonstrated that the highest catalytic activity for a specific DNA-catalyzed CuAAC reaction was observed at approximately 5 µM Cu⁺. oup.com Kinetic analyses have shown a direct relationship between the initial copper concentration and the observed reaction rate, up to a certain point. rsc.org The ratio of ligand to copper is also crucial; a maximum rate-enhancing effect for the THPTA ligand was observed at a [THPTA]:[Cu] ratio of approximately 0.5. rsc.org

| Catalyst Component | Typical Starting Concentration | Role in Reaction |

| Copper(II) Sulfate (CuSO₄) | 100 µM - 1 mM | Source of copper catalyst. jenabioscience.comoup.com |

| Sodium Ascorbate | 2.5 mM - 5x excess over copper | Reducing agent to generate Cu(I) from Cu(II). jenabioscience.comoup.com |

| THPTA | Equimolar to 5-fold excess over copper | Stabilizes the Cu(I) oxidation state. jenabioscience.comoup.com |

| BTTAA | Equimolar to 5-fold excess over copper | Alternative water-soluble Cu(I) stabilizing ligand. jenabioscience.com |

Solvent Systems and Reaction Temperature

The choice of solvent and reaction temperature significantly influences the efficiency and rate of the CuAAC reaction.

Solvent Systems: The reaction can be performed in a variety of solvents, and the choice often depends on the solubility of the substrates. Polar solvents like dimethylformamide (DMF), acetonitrile (CH₃CN), ethanol (EtOH), and dimethyl sulfoxide (DMSO) have been shown to accelerate the reaction, which may be due to the depolymerization of CuI and the formation of the active Cu(I) complex. researchgate.netrsc.org Aqueous buffer solutions at or near neutral pH are commonly preferred for biological applications to maintain the integrity of biomolecules. acs.orgplos.org The use of a DMSO/H₂O mixture has been demonstrated in kinetic studies of CuAAC reactions involving biotin-PEG3-azide. rsc.org

Reaction Temperature: CuAAC reactions can proceed effectively over a range of temperatures. While many reactions are carried out at room temperature, adjusting the temperature can optimize the reaction rate. glenresearch.comnumberanalytics.com For instance, complete conversion in some oligonucleotide labeling experiments was achieved in less than an hour at 45 °C, while reactions at room temperature or 4 °C required longer incubation times (4 hours to overnight, respectively). glenresearch.com However, for applications involving sensitive biomolecules like enzymes, prolonged incubation at elevated temperatures or with certain CuAAC reagents can lead to a loss of activity. plos.org

Bioorthogonal Reactivity in Complex Biological Milieus

A key advantage of click chemistry is its bioorthogonality, meaning the reacting groups (azide and alkyne) are inert to the vast array of functional groups present in complex biological environments. mdpi.commdpi.com This allows for the specific labeling of target molecules within live cells or cell lysates with minimal side reactions. plos.orgnih.gov

However, the efficiency of CuAAC in intracellular environments can be hampered by endogenous molecules. Biothiols, such as glutathione (GSH), are present at high concentrations in the cytoplasm and can deactivate the copper catalyst through chelation. nih.gov Studies have shown that reducing the concentration of intracellular biothiols, for example by treatment with N-ethylmaleimide (NEM), can significantly improve the yield of the CuAAC reaction within the cytosol. nih.gov The development of copper ligands that are more resistant to deactivation by biothiols is an active area of research to improve the efficiency of in vivo click chemistry. nih.gov

Strategies for Efficient Photorelease

The "PC" in this compound stands for photocleavable, indicating that the biotin moiety can be released from its conjugated partner upon exposure to light. This feature is enabled by a photolabile linker, typically a 1-(2-nitrophenyl)-ethyl group, incorporated into the compound's structure. nih.gov

Light Source Parameters and Irradiation Timelines

The efficiency of the photorelease process is dependent on the wavelength, intensity, and duration of the light exposure.

Light Source and Wavelength: The photocleavable linker in PC-biotin derivatives is designed to undergo photoreaction upon illumination with UV light, typically in the range of 300-365 nm. nih.govnih.govbiorxiv.org The optimal wavelength for cleavage is often cited as being between 300-350 nm or specifically at 365 nm. biorxiv.orgresearchgate.netlifetein.com It is crucial to avoid shorter wavelength UV light (e.g., 254 nm) as it can cause damage to biomolecules like proteins. thermofisher.com Various UV light sources can be employed, including handheld lamps, UV transilluminators, and UV LED strips. nih.govnih.govbiorxiv.org High-wattage lamps are generally more effective and may require shorter exposure times. thermofisher.com

Irradiation Timelines: The time required for efficient photocleavage is typically short, often on the order of minutes. Studies have demonstrated rapid and efficient cleavage, with some reporting nearly complete release in under 4-5 minutes. biorxiv.orgresearchgate.netoup.com For instance, one study showed that irradiating streptavidin beads with bound PC-biotinylated oligonucleotides for 4 minutes resulted in the disappearance of the bound species and the appearance of the released, phosphorylated oligonucleotide. oup.com Another study found a 5-minute UV exposure was sufficient to remove all molecules attached to a surface via PC-biotin. biorxiv.org However, longer irradiation times, such as one hour, have also been used in certain applications. nih.govnih.gov The optimal irradiation time can depend on factors like the light source intensity, the distance from the source to the sample, and the sample's composition. thermofisher.com

| Parameter | Recommended Range/Value | Rationale/Notes |

| Wavelength | 300-365 nm | Optimal range for cleavage of the 2-nitrophenyl-based photocleavable linker. nih.govbiorxiv.orgresearchgate.net |

| Irradiation Time | 4 - 5 minutes | Often sufficient for high-efficiency cleavage. biorxiv.orgresearchgate.net Can be extended depending on the specific setup. nih.gov |

| Light Source | Handheld UV lamp, UV transilluminator, UV LED strip | Choice depends on application and required intensity. nih.govnih.govbiorxiv.org High-wattage lamps can reduce exposure time. thermofisher.com |

| Distance from Source | 5-10 cm | Irradiation efficiency decreases with distance. thermofisher.com |

Minimizing Off-Target Photodamage

While light offers precise spatiotemporal control, a significant consideration in any photocleavage experiment is the potential for off-target damage to biological samples from UV irradiation. researchgate.net

Strategies to mitigate this risk include:

Wavelength Selection: Using the longest possible wavelength that still efficiently cleaves the linker (e.g., 365 nm) is advantageous as it is generally less damaging to cells and tissues than shorter UV wavelengths. nih.gov

Minimizing Exposure Time: The irradiation timeline should be optimized to be as short as possible while still achieving the desired level of photorelease. acs.org

Controlled Irradiation Area: Focusing the light source only on the region of interest can help prevent damage to surrounding cells or molecules.

Use of NIR Light with Upconverting Nanoparticles: An advanced strategy involves using near-infrared (NIR) light, which has better tissue penetration and is less damaging, to excite upconverting nanoparticles (UCNPs). These nanoparticles then emit UV light locally to trigger the cleavage of the photocleavable linker, confining the potentially damaging UV exposure to the immediate vicinity of the target. researchgate.net

By carefully designing linkers and optimizing irradiation conditions, the therapeutic efficacy of light-activated systems can be enhanced while minimizing off-target effects and systemic toxicity. nih.govaxispharm.comadcreview.com

Q & A

Basic Research Questions

Q. What are the structural components of PC Biotin-PEG3-Azide, and how do they contribute to its functionality in biomolecular labeling?

- Answer : this compound comprises four key components:

- Phosphatidylcholine (PC) : Enhances membrane integration and biocompatibility, ideal for lipid bilayer studies .

- Biotin : Enables high-affinity binding to streptavidin/avidin for detection and purification .

- PEG3 : Improves water solubility, reduces steric hindrance, and minimizes non-specific interactions .

- Azide : Facilitates click chemistry (e.g., CuAAC or SPAAC) for covalent conjugation to alkyne-tagged molecules .

Q. How does click chemistry using this compound compare to traditional bioconjugation methods (e.g., EDC/NHS coupling)?

- Answer : Click chemistry offers superior specificity and faster reaction kinetics under mild conditions. For example:

- CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) : Requires Cu(I) for rapid 1,3-dipolar cycloaddition, but copper may interfere with cell viability .

- SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) : Copper-free, suitable for live-cell imaging but slower kinetics .

- Methodological Insight : For intracellular labeling, prioritize SPAAC to avoid copper toxicity. Validate reaction completion via HPLC or MALDI-TOF .

Q. What protocols ensure stable storage and handling of this compound?

- Answer :

- Storage : Aliquot and store at -20°C in anhydrous DMSO or methanol to prevent hydrolysis of the azide group .

- Handling : Avoid freeze-thaw cycles; protect from light to prevent azide degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in labeling efficiency when using this compound across different experimental systems (e.g., in vitro vs. in vivo)?

- Answer : Discrepancies often arise from:

- Solubility : In vivo lipid-rich environments may reduce accessibility of the PC moiety. Pre-solubilize with cyclodextrin derivatives .

- Reaction Kinetics : Adjust molar ratios (e.g., 2:1 azide:alkyne) and incubation times (30–120 min) based on system complexity .

- Validation Method : Use quantitative streptavidin-HRP assays or fluorescence anisotropy to measure binding efficiency .

Q. What strategies optimize this compound for multiplexed imaging alongside other probes (e.g., fluorophores or radioisotopes)?

- Answer :

- Spatiotemporal Control : Stagger reaction steps—first perform CuAAC for azide-alkyne conjugation, then incubate with fluorescent streptavidin post-labeling .

- Dual-Labeling : Combine with DBCO-modified probes to leverage orthogonal SPAAC reactions .

- Critical Consideration : Confirm lack of cross-reactivity using control experiments with single-probe systems .

Q. How can this compound be integrated with CRISPR-based protein tracking or SILAC for dynamic proteomic studies?

- Answer :

- CRISPR Fusion : Fuse alkyne-tagged dCas9 with target proteins, then label with this compound for pull-down assays .

- SILAC Integration : Combine heavy isotope-labeled amino acids with biotin-streptavidin enrichment for time-resolved proteomics .

- Data Analysis : Use MaxQuant or Proteome Discoverer to distinguish labeled vs. unlabeled peptides, accounting for biotin’s +226.08 Da mass shift .

Q. What analytical techniques validate the structural integrity of this compound in ADC (Antibody-Drug Conjugate) linker applications?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.